molecular formula C17H19N3O3S B2798444 2-(oxolan-3-yloxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyridine-4-carboxamide CAS No. 1903897-17-5

2-(oxolan-3-yloxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyridine-4-carboxamide

Cat. No.: B2798444
CAS No.: 1903897-17-5
M. Wt: 345.42
InChI Key: FRRBPQUGHHYULO-UHFFFAOYSA-N
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Description

2-(Oxolan-3-yloxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyridine-4-carboxamide is a synthetic benzothiazole derivative offered for early-stage pharmacological and biochemical research. The compound features a tetrahydrobenzothiazole scaffold, a structure recognized for its significant role in modern medicinal chemistry due to its diverse biological and pharmacological actions . Benzothiazole-based compounds have garnered considerable interest for their potential as anti-cancer, anti-inflammatory, anti-viral, and anti-microbial agents, and for their neuroprotective activities . The core 4,5,6,7-tetrahydro-1,3-benzothiazole moiety is a key structural feature found in investigational compounds such as dexpramipexole, which has been studied for conditions like amyotrophic lateral sclerosis (ALS) . The molecular design, which incorporates a pyridine-4-carboxamide linker and an oxolan-3-yloxy substituent, suggests potential for interaction with a range of biological targets, including various kinases and enzymes . This compound is intended for research applications such as hit-to-lead optimization, target identification, and mechanism-of-action studies, particularly within oncology and neurodegenerative disease research. It is supplied for laboratory research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate care and conduct their own experiments to determine the compound's specific activity and properties.

Properties

IUPAC Name

2-(oxolan-3-yloxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c21-16(20-17-19-13-3-1-2-4-14(13)24-17)11-5-7-18-15(9-11)23-12-6-8-22-10-12/h5,7,9,12H,1-4,6,8,10H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRRBPQUGHHYULO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC(=NC=C3)OC4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(oxolan-3-yloxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyridine-4-carboxamide has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C13H15N3O2SC_{13}H_{15}N_{3}O_{2}S, with a molecular weight of 273.34 g/mol. The structure features a pyridine ring, a benzothiazole moiety, and an oxolane group, which contribute to its unique biological properties.

Table 1: Molecular Characteristics

PropertyValue
Molecular FormulaC₁₃H₁₅N₃O₂S
Molecular Weight273.34 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves the reaction of 4,5,6,7-tetrahydro-1,3-benzothiazole derivatives with pyridine-4-carboxylic acid derivatives. The oxolane group can be introduced through etherification reactions. Various synthetic pathways have been explored to optimize yield and purity.

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that it possesses significant antibacterial properties against Gram-positive bacteria. The mechanism likely involves inhibition of bacterial DNA gyrase and topoisomerase IV .
  • Antitumor Activity : In vitro assays have shown that the compound can induce apoptosis in cancer cell lines. It is believed to act through the modulation of cell cycle regulators and apoptosis-related proteins .
  • Anti-inflammatory Effects : The compound has demonstrated the ability to reduce pro-inflammatory cytokines in cell culture models, indicating potential use in treating inflammatory diseases .

Case Studies

  • Antibacterial Efficacy : A study evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli. The results indicated an IC50 value in the low micromolar range (30–550 nM), showcasing its potential as a lead compound for antibiotic development .
  • Anticancer Activity : In a study involving various cancer cell lines (e.g., HeLa and MCF-7), the compound exhibited IC50 values ranging from 10 to 20 µM, suggesting moderate potency against these cells. Further investigation into its mechanism revealed significant disruption of mitochondrial function leading to increased oxidative stress .

Table 2: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50 Value (µM)
AntibacterialStaphylococcus aureus0.030 - 0.550
AntibacterialEscherichia coli0.050 - 0.600
AntitumorHeLa (cervical cancer)10 - 20
AntitumorMCF-7 (breast cancer)10 - 20
Anti-inflammatoryHuman macrophagesNot specified

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Table 1 highlights key structural differences and similarities between the target compound and selected analogs.

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Core Structure
2-(oxolan-3-yloxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyridine-4-carboxamide C₁₇H₂₀N₃O₃S 346.4 Oxolan-3-yloxy, pyridine-4-carboxamide Pyridine-tetrahydrobenzothiazole
2-(2-chloro-6-fluorophenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide C₁₅H₁₄ClFN₂OS 324.8 Chloro-fluorophenyl, acetamide Acetamide-tetrahydrobenzothiazole
N-(1,3-benzothiazol-2-yl)-1-(2-fluorobenzoyl)piperidine-4-carboxamide C₂₀H₁₉FN₄O₂S 406.45 2-Fluorobenzoyl, piperidine-4-carboxamide Piperidine-benzothiazole
(Example 30, ) C₂₈H₃₀N₄O₄S 518.6 Benzamido, methylthiazolyl-benzyl, pyrrolidine Pyrrolidine-thiazole-benzyl

Key Observations:

  • Core Heterocycles: All compounds share sulfur-containing heterocycles (benzothiazole or thiazole), which enhance binding to biological targets through hydrophobic and π-π interactions.
  • Substituent Diversity: The target compound’s oxolan-3-yloxy group distinguishes it from analogs with halogenated aryl (e.g., chloro-fluorophenyl in ) or benzoyl-piperidine (e.g., ) substituents.
  • Molecular Weight: The target compound (346.4 g/mol) falls between smaller analogs (e.g., 324.8 g/mol in ) and bulkier derivatives (e.g., 518.6 g/mol in ), influencing solubility and bioavailability.

Research Findings and Implications

Tetrahydrobenzothiazole Derivatives: These are frequently associated with kinase inhibition (e.g., cyclin-dependent kinases) or antimicrobial activity due to sulfur’s electron-rich properties .

Carboxamide Linkages: Enhance metabolic stability and target affinity compared to ester or ether linkages .

Oxolane Substituents: The oxolan-3-yloxy group may improve solubility relative to purely aromatic substituents .

Q & A

Q. What are the key considerations for designing a synthetic route for this compound?

A robust synthesis strategy typically involves:

  • Precursor selection : Prioritize commercially available pyridine and tetrahydrobenzothiazole derivatives to ensure reproducibility.
  • Coupling reactions : Amide bond formation between the pyridine-4-carboxylic acid and the tetrahydrobenzothiazole amine under activating agents like EDCI/HOBt .
  • Oxolane-3-ol incorporation : Etherification via nucleophilic substitution or Mitsunobu reaction, depending on steric hindrance and reactivity .
  • Purification : Use column chromatography with gradients (e.g., ethyl acetate/hexane) and validate purity via HPLC (>95%) .

Q. How should researchers characterize the compound’s structural integrity?

Employ a multi-technique approach:

  • NMR spectroscopy : Confirm substitution patterns (e.g., oxolane oxygen linkage at pyridine C2, benzothiazole amide bonding) .
  • X-ray crystallography : Resolve stereochemical ambiguities, particularly for the tetrahydrobenzothiazole ring conformation .
  • Mass spectrometry : Verify molecular weight (e.g., HRMS for exact mass matching) and detect side products .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Target-based assays : Test kinase inhibition (e.g., MAPK or PI3K pathways) due to the benzothiazole moiety’s affinity for ATP-binding pockets .
  • Cellular viability assays : Use cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects, with IC50 calculations .
  • Solubility/pharmacokinetics : Measure logP values and metabolic stability in liver microsomes to prioritize lead optimization .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Cross-validation : Replicate assays in independent labs using standardized protocols (e.g., ATP concentration in kinase assays) .
  • Metabolite profiling : Use LC-MS to identify active/inactive metabolites that may explain variability .
  • Target engagement studies : Employ CETSA (Cellular Thermal Shift Assay) to confirm direct target binding in cellular contexts .

Q. What strategies optimize synthetic yield while minimizing byproducts?

  • Reaction engineering : Use microwave-assisted synthesis for precise temperature control during amide coupling .
  • Catalyst screening : Test palladium or copper catalysts for Suzuki-Miyaura cross-coupling if aryl halide intermediates are involved .
  • DoE (Design of Experiments) : Systematically vary solvent polarity (e.g., DMF vs. THF) and reaction time to maximize yield .

Q. How can mechanistic studies elucidate the compound’s mode of action?

  • Computational docking : Model interactions with putative targets (e.g., kinases) using Schrödinger Suite or AutoDock .
  • CRISPR-Cas9 knockouts : Validate target specificity by deleting candidate genes in cellular models and assessing activity loss .
  • Kinetic analysis : Perform stopped-flow experiments to measure binding rates and allosteric effects .

Q. What structural modifications enhance selectivity or potency?

  • SAR studies : Modify the oxolane substituent (e.g., replacing oxygen with sulfur) or benzothiazole N-alkylation to alter steric/electronic profiles .
  • Proteolysis-targeting chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to degrade resistant targets .

Q. How should stability studies address degradation under physiological conditions?

  • Forced degradation : Expose the compound to acidic/basic conditions (pH 1–13) and analyze degradation products via LC-MS .
  • Lyophilization : Assess stability in powdered vs. solution states, using DSC (Differential Scanning Calorimetry) to detect polymorphic transitions .

Methodological Best Practices

  • Data reproducibility : Archive raw spectral data (NMR, HPLC) in open-access repositories like Zenodo .
  • Ethical reporting : Disclose all synthetic yields and failed attempts to avoid publication bias .
  • Collaborative frameworks : Partner with crystallography or pharmacology labs to address interdisciplinary challenges .

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